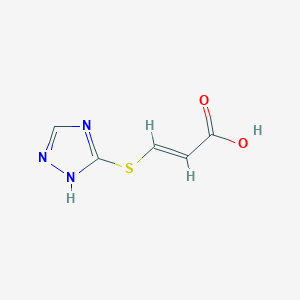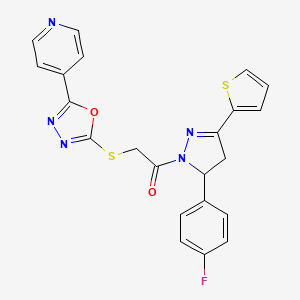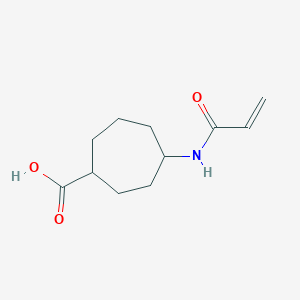![molecular formula C20H20ClN3O2S B2830023 N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-57-2](/img/no-structure.png)
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Pathways and Intermediates
The synthesis and transformation of quinazolinone derivatives have been a subject of extensive research due to their potential in creating compounds with significant biological activities. A study detailed the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting the formation of key intermediates in the synthesis of quinazoline derivatives (Azizian et al., 2000). This process is crucial for understanding the chemical behavior of quinazolinone compounds, including the chemical described in your query.
Antitumor and Antibacterial Potential
The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase demonstrates the antitumor and antibacterial applications of quinazolinone derivatives. This research indicates their utility as antitumor and antibacterial agents due to their inhibitory activity against thymidylate synthase, an enzyme crucial for DNA synthesis (Gangjee et al., 1996).
Antimicrobial Activity
Another study explored the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and their in vitro antibacterial and antifungal activities. This highlights the potential antimicrobial applications of compounds derived from quinazolinone, further emphasizing the chemical's relevance in developing new antimicrobial agents (Desai et al., 2011).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of 1192U90, including those derived from quinazolinone, were evaluated as potential antipsychotic agents. These studies underscore the potential of quinazolinone derivatives in contributing to the development of new treatments for psychiatric disorders, demonstrating their importance in medicinal chemistry (Norman et al., 1996).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorobenzylamine with 2-butanone to form 4-chlorophenyl-2-butanone, which is then reacted with thiourea to form 4-chlorophenyl-2-butanone thiosemicarbazone. This intermediate is then reacted with 2-cyanobenzaldehyde to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "2-butanone", "thiourea", "2-cyanobenzaldehyde" ], "Reaction": [ "4-chlorobenzylamine is reacted with 2-butanone in the presence of a catalyst to form 4-chlorophenyl-2-butanone.", "4-chlorophenyl-2-butanone is then reacted with thiourea in the presence of a base to form 4-chlorophenyl-2-butanone thiosemicarbazone.", "Finally, 4-chlorophenyl-2-butanone thiosemicarbazone is reacted with 2-cyanobenzaldehyde in the presence of a catalyst to form N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
422528-57-2 |
Fórmula molecular |
C20H20ClN3O2S |
Peso molecular |
401.91 |
Nombre IUPAC |
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-12(2)22-18(25)14-6-9-16-17(10-14)23-20(27)24(19(16)26)11-13-4-7-15(21)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,25)(H,23,27) |
Clave InChI |
DTMRPQDNKVPAON-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)
![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)

![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)



